Phosan-plus

Beschreibung

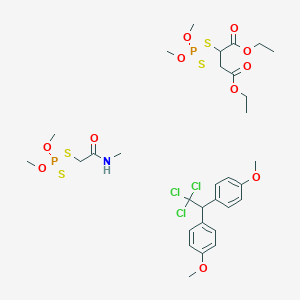

Phosan-Plus is a pesticide formulation comprising three active ingredients: methoxychlor (an organochlorine), dichlorvos, and malathion (both organophosphates). It acts as a broad-spectrum insecticide, targeting pests through dual mechanisms:

- Organochlorines (methoxychlor): Disrupt sodium ion channels in nerves.

- Organophosphates (dichlorvos and malathion): Inhibit acetylcholinesterase, leading to neurotransmitter accumulation and paralysis .

Key properties include:

Eigenschaften

CAS-Nummer |

69028-52-0 |

|---|---|

Molekularformel |

C31H46Cl3NO11P2S4 |

Molekulargewicht |

905.3 g/mol |

IUPAC-Name |

diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate;2-dimethoxyphosphinothioylsulfanyl-N-methylacetamide;1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene |

InChI |

InChI=1S/C16H15Cl3O2.C10H19O6PS2.C5H12NO3PS2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4;1-6-5(7)4-12-10(11,8-2)9-3/h3-10,15H,1-2H3;8H,5-7H2,1-4H3;4H2,1-3H3,(H,6,7) |

InChI-Schlüssel |

JTNKDZFGILLYRR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC.CNC(=O)CSP(=S)(OC)OC.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosan-plus can be synthesized through several methods, primarily involving the dealkylation of dialkyl phosphonates. One common approach is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method includes the hydrolysis of dichlorophosphine or dichlorophosphine oxide . These reactions typically require acidic conditions, such as the use of hydrochloric acid, to facilitate the dealkylation process.

Industrial Production Methods

In an industrial setting, the production of Phosan-plus often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The McKenna procedure is favored due to its efficiency and scalability. Industrial reactors equipped with precise temperature and pressure controls are employed to maintain the necessary conditions for the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Phosan-plus undergoes various chemical reactions, including:

Oxidation: Phosan-plus can be oxidized to form phosphonic acid derivatives.

Reduction: It can be reduced under specific conditions to yield phosphinic acid derivatives.

Substitution: Phosan-plus can participate in substitution reactions, where its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic and phosphinic acid derivatives, which have applications in different fields such as agriculture, medicine, and materials science.

Wissenschaftliche Forschungsanwendungen

Phosan-plus has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Phosan-plus is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

Industry: Phosan-plus is used in the production of flame retardants, water treatment chemicals, and corrosion inhibitors.

Wirkmechanismus

The mechanism by which Phosan-plus exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorus atom in Phosan-plus can form strong bonds with oxygen and nitrogen atoms in biological molecules, leading to the inhibition or activation of various biochemical pathways. This interaction is crucial for its applications in medicine and biology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

A. Methoxychlor vs. DDT

| Property | Methoxychlor | DDT |

|---|---|---|

| Chemical Class | Organochlorine | Organochlorine |

| Persistence | Moderate (degradates faster) | High (bioaccumulates) |

| Carcinogenicity | Suspected (IARC Group 2B) | Known (IARC Group 1) |

| Mechanism | Sodium channel disruption | Sodium channel modulation |

| Regulatory Status | Restricted | Banned (Stockholm Convention) |

B. Dichlorvos vs. Chlorpyrifos

| Property | Dichlorvos | Chlorpyrifos |

|---|---|---|

| Toxicity (LD₅₀) | 17–30 mg/kg (oral, rat) | 135–160 mg/kg (oral, rat) |

| Environmental Half-Life | 1–4 days | 30–120 days |

| Neurotoxicity | High | Moderate |

| Usage | Indoor pest control | Agricultural applications |

Functional Analogs

A. Phosan-Plus vs. Neonicotinoid-Pyrethroid Mixtures

| Property | Phosan-Plus | Neonicotinoid-Pyrethroid Mix |

|---|---|---|

| Target Pests | Broad-spectrum insects | Aphids, beetles |

| Mechanism | Cholinesterase inhibition | Nicotinic receptor agonism |

| Bee Toxicity | High (organophosphates) | Very High (neonicotinoids) |

| Regulatory Scrutiny | High | Extreme (EU bans common) |

Toxicological and Environmental Data

Table 1: Mutagenicity and Carcinogenicity Profiles

Table 2: Environmental Persistence

| Compound | Soil Half-Life | Water Solubility (mg/L) | Bioaccumulation |

|---|---|---|---|

| Methoxychlor | 120 days | 0.1 | Low |

| Dichlorvos | 1–4 days | 10,000 | None |

| DDT | 2–15 years | 0.003 | High |

Key Research Findings

Impurity Risks : Methoxychlor in Phosan-Plus contains 3,6,11,14-tetramethoxydibenzo[g,p]chrysene, a mutagenic impurity active in Salmonella typhimurium TA98 assays .

Synergistic Toxicity: The organophosphate components (dichlorvos and malathion) enhance cholinesterase inhibition, increasing acute toxicity compared to individual use .

Regulatory Trends : Phosan-Plus faces stricter regulations than single-component pesticides due to cumulative risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.